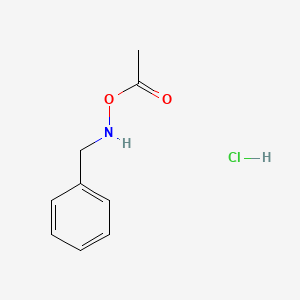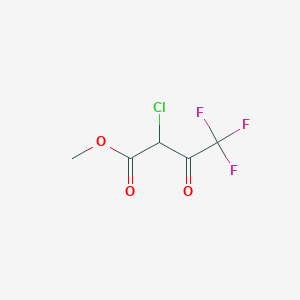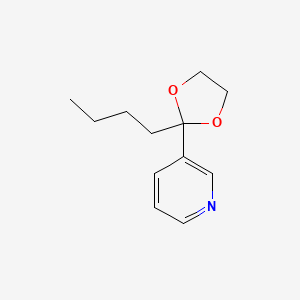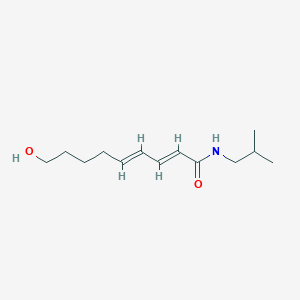
(2E,4E)-9-hydroxy-N-isobutylnona-2,4-dienamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,4E)-9-hydroxy-N-isobutylnona-2,4-dienamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydroxy group and a dienamide structure, which contribute to its reactivity and functionality in different chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-9-hydroxy-N-isobutylnona-2,4-dienamide typically involves multi-step organic synthesis. One common approach is to start with a suitable precursor that contains the necessary functional groups. The synthetic route may involve:
Formation of the dienamide structure: This can be achieved through a series of reactions, including aldol condensation, followed by dehydration to form the conjugated diene system.
Introduction of the hydroxy group: This step may involve selective hydroxylation of the diene system using reagents such as osmium tetroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography.
化学反应分析
Types of Reactions
(2E,4E)-9-hydroxy-N-isobutylnona-2,4-dienamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The double bonds in the diene system can be reduced to form saturated compounds.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can facilitate the reduction.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the double bonds may result in a fully saturated amide.
科学研究应用
(2E,4E)-9-hydroxy-N-isobutylnona-2,4-dienamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism by which (2E,4E)-9-hydroxy-N-isobutylnona-2,4-dienamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group and the conjugated diene system allow it to form hydrogen bonds and π-π interactions, respectively, which can modulate the activity of its targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
(2E,4E)-2,4-hexadienal: A related compound with a similar diene structure but lacking the hydroxy group.
(2E,4E)-2,4-octadienal: Another similar compound with a longer carbon chain.
Uniqueness
(2E,4E)-9-hydroxy-N-isobutylnona-2,4-dienamide is unique due to the presence of both the hydroxy group and the conjugated diene system. This combination of functional groups allows it to participate in a wider range of chemical reactions and interact with biological molecules in ways that similar compounds cannot.
属性
分子式 |
C13H23NO2 |
|---|---|
分子量 |
225.33 g/mol |
IUPAC 名称 |
(2E,4E)-9-hydroxy-N-(2-methylpropyl)nona-2,4-dienamide |
InChI |
InChI=1S/C13H23NO2/c1-12(2)11-14-13(16)9-7-5-3-4-6-8-10-15/h3,5,7,9,12,15H,4,6,8,10-11H2,1-2H3,(H,14,16)/b5-3+,9-7+ |
InChI 键 |
MOZMMOBXPYGKKK-WJDMQLPWSA-N |
手性 SMILES |
CC(C)CNC(=O)/C=C/C=C/CCCCO |
规范 SMILES |
CC(C)CNC(=O)C=CC=CCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(Dimethylamino)-4-phenyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14315212.png)
![6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl-](/img/structure/B14315219.png)
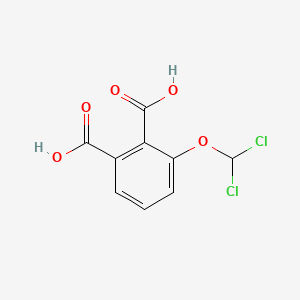
![4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one](/img/structure/B14315229.png)
![Benzamide, N-[2-(2-propenyl)phenyl]-](/img/structure/B14315233.png)
